N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a chemical compound1. It is a derivative of the endogenous neuropeptide, cyclophilin D2.
Synthesis Analysis
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is not explicitly mentioned in the search results. However, it is likely synthesized using techniques common to organic chemistry and the synthesis of similar compounds34.Molecular Structure Analysis
The molecular structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is not explicitly provided in the search results. However, based on its name, it likely contains a tetrahydroquinoline core with various substituents567.Chemical Reactions Analysis
The specific chemical reactions involving N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not detailed in the search results. However, as a quinoline derivative, it may participate in reactions typical of this class of compounds756.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not explicitly provided in the search results. However, its molecular weight can be inferred from its molecular formula568.Scientific Research Applications
Catalyst in Synthesis
The compound serves as a key intermediate in Rh(III)-catalyzed oxidative olefination, highlighting its role in directed C-H bond activation. This process is notable for its efficiency, selectivity, and high yield, showcasing the compound's versatility in synthetic organic chemistry (Rakshit et al., 2011).
Cellular Proliferation Marker
In the context of oncology, it has been employed as a marker for cellular proliferation in tumors. This application is particularly relevant in PET imaging, where it enables the assessment of tumor growth dynamics, offering a promising approach for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Synthetic Route Development
The compound has been the focus of studies aimed at developing practical and scalable synthetic routes. Such research emphasizes its potential utility in medicinal chemistry, where efficient synthesis methods are crucial for the large-scale production of pharmacologically active molecules (Yoshida et al., 2014).
Mechanistic Studies in Organic Reactions
Research has explored the thermal fragmentation and rearrangement of related N-arylbenzamides, contributing to our understanding of reaction mechanisms under thermal conditions. These studies provide valuable insights into the stability and reactivity of such compounds, which can inform their use in various chemical transformations (Gaber et al., 2008).
Safety And Hazards
The safety and hazards associated with N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not detailed in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound6910.
Future Directions
The future directions for research involving N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide are not explicitly mentioned in the search results. However, given its potential therapeutic properties, it may be of interest in the fields of medicine, biology, and chemistry1064.
properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)13-14-26-22-11-8-20(15-19(22)7-12-23(26)27)25-24(28)18-5-9-21(10-6-18)29-17(3)4/h5-6,8-11,15-17H,7,12-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGUZLBPMIDYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide |
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